



## Application Notes and Protocols for [3,5 Diiodo-Tyr7] Peptide T

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Compound of Interest		
Compound Name:	[3,5 Diiodo-Tyr7] Peptide T	
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These application notes provide a comprehensive overview of the experimental use of [3,5 Diiodo-Tyr7] Peptide T, an analogue of the HIV entry inhibitor, Peptide T. The introduction of two iodine atoms onto the tyrosine at position 7 allows for radioiodination, making it a valuable tool for receptor binding studies and other sensitive assays. This document outlines detailed protocols for its application in receptor binding assays, signaling pathway analysis, and functional cell-based assays.

## Introduction

Peptide T is an octapeptide derived from the V2 region of the HIV-1 envelope protein, gp120. It has been shown to inhibit the binding and infection of HIV strains that utilize the C-C chemokine receptor type 5 (CCR5) as a co-receptor.[1][2][3] The analogue, [3,5 Diiodo-Tyr7] **Peptide T**, is designed for research applications where sensitive detection is required. By replacing the hydrogen atoms at positions 3 and 5 of the phenol ring of tyrosine with iodine, this peptide can be readily radiolabeled with isotopes of iodine (e.g., <sup>125</sup>I). This modification facilitates high-sensitivity detection in various experimental settings.

The primary target of Peptide T and its analogues is the CCR5 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of T-cells, macrophages, and microglia.[2][4] Binding of Peptide T to CCR5 is believed to competitively inhibit the binding of the HIV gp120 protein, thus preventing viral entry.[2] Beyond its antiviral properties, as a CCR5



ligand, [3,5 Diiodo-Tyr7] Peptide T can be used to study CCR5 signaling and function, such as chemotaxis and intracellular calcium mobilization.

### **Data Presentation**

The following tables summarize key quantitative data for the parent compound, Peptide T, and its well-studied amidated analogue, D-Ala¹-Peptide T-amide (DAPTA). These values provide a benchmark for the expected activity of [3,5 Diiodo-Tyr7] Peptide T, which should be determined experimentally.

Table 1: Inhibitory Concentrations of Peptide T and DAPTA

Compound	Assay	Cell Type	Target Virus/Ligan d	IC50	Reference
Peptide T	HIV-1 Replication	Monocyte- derived macrophages	R5 HIV-1	10 <sup>-12</sup> to 10 <sup>-9</sup> M	[3]
DAPTA	gp120 Binding to CCR5	CCR5+ Cells	gp120 Bal	0.06 nM	[2]
DAPTA	gp120 Binding to CCR5	CCR5+ Cells	gp120 CM235	0.32 nM	[2]

Table 2: Receptor Binding and Functional Activity of Peptide T



Ligand	Assay Type	Cell/Tissu e	Receptor	Measured Paramete r	Value	Referenc e
Peptide T	Chemotaxi s Inhibition	Human Monocytes	CCR5	Inhibition of MIP-1β induced chemotaxis	Potent Inhibition	[1]
<sup>125</sup> Ι-ΜΙΡ-1β	Competitiv e Binding	Human Monocytes	CCR5	Partial displaceme nt by Peptide T	-	[1]

## **Experimental Protocols**

# Protocol 1: Radioiodination of [3,5 Diiodo-Tyr7] Peptide T using the Chloramine-T Method

This protocol describes the radiolabeling of the peptide with Iodine-125 (1251), a common isotope for receptor binding assays. The diiodinated tyrosine residue provides a stable site for radioiodination.

#### Materials:

- [3,5 Diiodo-Tyr7] Peptide T
- Na<sup>125</sup>I (carrier-free)
- · Chloramine-T
- Sodium metabisulfite
- 0.5 M Sodium Phosphate Buffer, pH 7.5
- 0.05 M Sodium Phosphate Buffer, pH 7.5
- Bovine Serum Albumin (BSA)



- PD-10 desalting column (or equivalent)
- Trichloroacetic acid (TCA)
- · HPLC system for purification and analysis

#### Procedure:

- Preparation: All procedures involving radioactive materials must be conducted in a certified fume hood with appropriate shielding and personal protective equipment.
- Reaction Setup: In a microcentrifuge tube, dissolve 10 μg of [3,5 Diiodo-Tyr7] Peptide T in 25 μL of 0.05 M Sodium Phosphate Buffer, pH 7.5.
- Add 1 mCi (37 MBq) of Na<sup>125</sup>I to the peptide solution.
- Initiation of Iodination: To start the reaction, add 10 μL of freshly prepared Chloramine-T solution (1 mg/mL in 0.05 M Sodium Phosphate Buffer, pH 7.5).[5][6]
- Incubate the reaction mixture for 60 seconds at room temperature with gentle agitation.
- Termination of Reaction: Stop the reaction by adding 20 μL of sodium metabisulfite solution (2 mg/mL in 0.05 M Sodium Phosphate Buffer, pH 7.5). This reduces the unreacted Chloramine-T.[5]
- Purification:
  - Equilibrate a PD-10 desalting column with 0.05 M Sodium Phosphate Buffer containing 0.1% BSA.
  - Apply the reaction mixture to the column.
  - Elute the <sup>125</sup>I-labeled peptide with the equilibration buffer, collecting 0.5 mL fractions.
  - Measure the radioactivity of each fraction using a gamma counter. The labeled peptide will elute in the initial fractions, while the free <sup>125</sup>I will be retained longer.
- Quality Control:



- Assess the radiochemical purity of the pooled peptide fractions using reverse-phase HPLC with a radiation detector.
- Determine the incorporation of <sup>125</sup>I by TCA precipitation. A high percentage of TCA-precipitable radioactivity indicates successful labeling of the peptide.[5]
- Storage: Store the purified 125I-[3,5 Diiodo-Tyr7] Peptide T at -20°C or -80°C in aliquots.

## **Protocol 2: Competitive Receptor Binding Assay**

This protocol is designed to determine the binding affinity (Ki) of unlabeled [3,5 Diiodo-Tyr7] **Peptide T** by measuring its ability to compete with a radiolabeled ligand for binding to the CCR5 receptor.

#### Materials:

- 125I-[3,5 Diiodo-Tyr7] Peptide T (prepared as in Protocol 1) or a commercially available radiolabeled CCR5 ligand (e.g., 125I-MIP-1β).
- Unlabeled [3,5 Diiodo-Tyr7] Peptide T (for competition).
- CCR5-expressing cells (e.g., HEK293-CCR5, CHO-CCR5, or primary human macrophages).
- Binding Buffer: HBSS with 0.1% BSA and 25 mM HEPES, pH 7.4.
- Wash Buffer: Cold PBS with 0.1% BSA.
- 96-well filter plates with glass fiber filters.
- Vacuum manifold.
- Scintillation fluid and counter.

#### Procedure:

- Cell Preparation: Harvest CCR5-expressing cells and resuspend them in Binding Buffer to a concentration of  $1-2 \times 10^6$  cells/mL.
- Assay Setup: In a 96-well plate, set up the following in triplicate:



- Total Binding: 50  $\mu$ L of cell suspension + 50  $\mu$ L of radioligand (e.g., <sup>125</sup>I-[3,5 Diiodo-Tyr7] **Peptide T** at a final concentration equal to its Kd) + 50  $\mu$ L of Binding Buffer.
- Non-specific Binding: 50 μL of cell suspension + 50 μL of radioligand + 50 μL of a high concentration of unlabeled competitor (e.g., 1 μM unlabeled Peptide T or MIP-1β).
- Competition: 50 μL of cell suspension + 50 μL of radioligand + 50 μL of serial dilutions of unlabeled [3,5 Diiodo-Tyr7] Peptide T.
- Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
- Harvesting: Transfer the contents of each well to a filter plate. Rapidly wash the cells on the filter three times with 200 μL of cold Wash Buffer using a vacuum manifold.
- Measurement: Remove the filter mat from the plate, allow it to dry, and place each filter into a scintillation vial with scintillation fluid. Measure the radioactivity in a scintillation counter.
- Data Analysis:
  - Calculate Specific Binding = Total Binding Non-specific Binding.
  - Plot the percentage of specific binding against the logarithm of the competitor concentration.
  - Determine the IC<sub>50</sub> value from the resulting sigmoidal curve using non-linear regression.
  - Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## **Protocol 3: Calcium Mobilization Assay**

This assay measures the ability of [3,5 Diiodo-Tyr7] Peptide T to induce an increase in intracellular calcium ( $[Ca^{2+}]i$ ) following CCR5 activation.

#### Materials:

CCR5-expressing cells.



- Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM).
- Pluronic F-127.
- Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
- [3,5 Diiodo-Tyr7] Peptide T.
- Positive control (e.g., MIP-1β or ionomycin).
- Fluorescence plate reader with an injection port or a flow cytometer.

#### Procedure:

- Cell Plating: Plate CCR5-expressing cells in a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well and culture overnight.
- · Dye Loading:
  - Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., 4 μM Fluo-8 AM) and Pluronic F-127 (0.02%) in HBSS.
  - $\circ\,$  Remove the culture medium from the cells and add 100  $\mu\text{L}$  of the dye-loading solution to each well.
  - Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[7]
- Assay:
  - Place the plate in a fluorescence plate reader.
  - Establish a baseline fluorescence reading for approximately 20 seconds.
  - Inject a solution of [3,5 Diiodo-Tyr7] Peptide T (at various concentrations) or a positive control into the wells.



- Immediately begin recording the fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) every second for 2-3 minutes.
- Data Analysis:
  - The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
  - Quantify the response by calculating the peak fluorescence intensity minus the baseline fluorescence.
  - Plot the response against the peptide concentration to generate a dose-response curve and determine the EC₅₀.

### **Protocol 4: Chemotaxis Assay**

This assay assesses the ability of **[3,5 Diiodo-Tyr7] Peptide T** to act as a chemoattractant for CCR5-expressing cells, such as human monocytes or microglia.

#### Materials:

- CCR5-expressing migratory cells (e.g., primary human monocytes, THP-1 cells).
- Chemotaxis chamber (e.g., Boyden chamber or other transwell inserts with 5 μm pores).
- Chemotaxis Buffer: RPMI-1640 with 0.1% BSA.
- [3,5 Diiodo-Tyr7] Peptide T.
- Positive control (e.g., MIP-1β).
- · Calcein-AM or other cell staining dye.
- Fluorescence plate reader.

#### Procedure:

Cell Preparation: Resuspend cells in Chemotaxis Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.

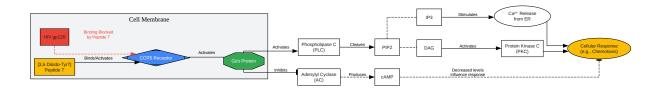


#### · Assay Setup:

- In the lower wells of the chemotaxis chamber, add different concentrations of [3,5 Diiodo-Tyr7] Peptide T, a positive control, or buffer alone (negative control).
- Place the transwell inserts into the wells.
- Add 100 μL of the cell suspension to the upper chamber of each insert.
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 1-3 hours.
- Quantification of Migration:
  - Carefully remove the inserts. Wipe the cells from the top surface of the membrane with a cotton swab.
  - Cells that have migrated to the bottom of the membrane can be quantified. A common method is to lyse the cells on the bottom of the insert and quantify them using a fluorescent dye like Calcein-AM.
  - Alternatively, stain the migrated cells and count them under a microscope.
- Data Analysis:
  - Calculate the chemotactic index by dividing the number of cells that migrated in response to the peptide by the number of cells that migrated in response to the buffer control.
  - Plot the chemotactic index against the peptide concentration.

# Visualizations Signaling Pathways



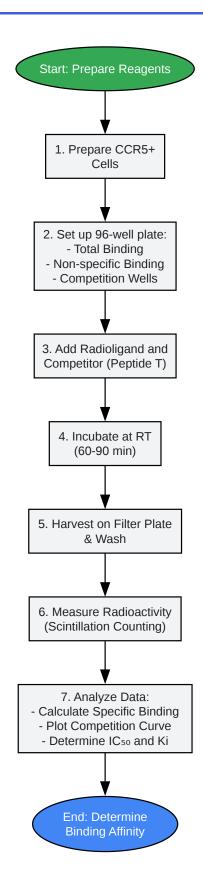


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Caption: CCR5 signaling pathway activated by [3,5 Diiodo-Tyr7] Peptide T.

## **Experimental Workflow**





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Caption: Workflow for a competitive receptor binding assay.



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